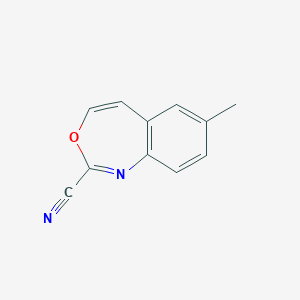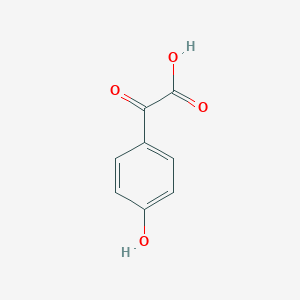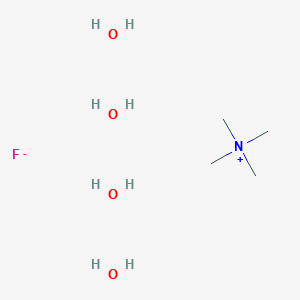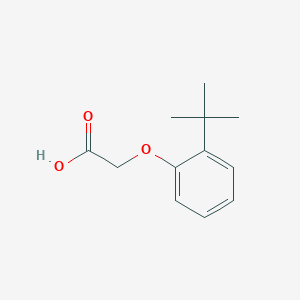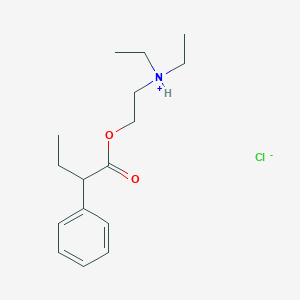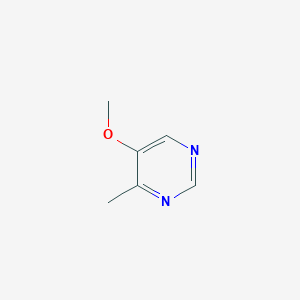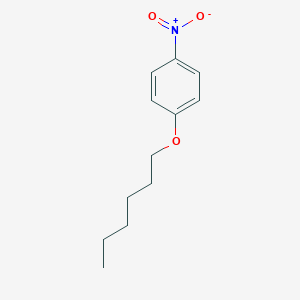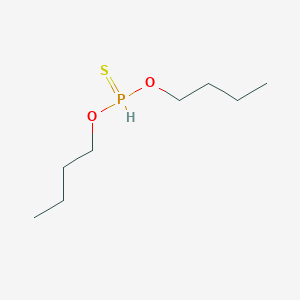
2-Trimethylsilylmethylpyridine
Übersicht
Beschreibung
2-Trimethylsilylmethylpyridine is a chemical compound with the molecular formula C9H15NSi . It is a derivative of pyridine, where a trimethylsilyl group is attached to the pyridine ring .
Synthesis Analysis
The synthesis of 2-Trimethylsilylmethylpyridine and its analogues has been studied. For instance, 5-Methyl-2-trimethylsilyl-pyridine has been prepared via the “in situ” Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran .
Molecular Structure Analysis
The molecular weight of 2-Trimethylsilylmethylpyridine is 165.308 Da . The structure of this compound and its analogues has been determined by low temperature single crystal X-ray diffraction methods .
Chemical Reactions Analysis
The trimethylsilyl group in 2-Trimethylsilylmethylpyridine is known for its chemical inertness and large molecular volume . It is often used as a protecting group in organic synthesis .
Physical And Chemical Properties Analysis
2-Trimethylsilylmethylpyridine has a molecular weight of 165.308 Da . It has a refractive index of n20/D 1.489 (lit.), a boiling point of 47-49 °C/5 mmHg (lit.), and a density of 0.9113 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
- 2-Trimethylsilylmethylpyridine derivatives are used in the synthesis of octahedral group 4 metal complexes, which have applications in olefin oligo- and polymerization. These complexes exhibit varied activities based on their metal centers and ligands, influencing polymer characteristics (Fuhrmann, Brenner, Arndt, & Kempe, 1996).
Chemical Derivatization in Metabolomics
- Trimethylsilylation, a derivatization procedure involving trimethylsilyl groups, is used in gas chromatography-mass spectrometry for metabolomics studies. This process can transform certain compounds, like mimosine, into other products, impacting metabolomics analysis (Kim, Metz, Hu, Wiedner, Kim, Smith, Morgan, & Zhang, 2011).
Chemical Vapor Deposition (CVD) Precursors
- Silicon(IV) compounds containing 2-alkyl-aminopyridine ligands linked with trimethylsilyl groups have been developed as precursors for chemical vapor deposition. These compounds are characterized for their thermal stability and vapor pressure, influencing their suitability for CVD processes (Du, Chu, Xu, Miao, & Ding, 2015).
Material Science and Biomedical Research
- 2-Trimethylsilylmethylpyridine derivatives find applications in material science and biomedical research, particularly in the development of coordination compounds for diverse uses like photovoltaics, DNA intercalation, and catalysis (Winter, Newkome, & Schubert, 2011).
Supramolecular Chemistry
- Pyridine-based ligands, including those with trimethylsilyl substituents, are central to the development of structures in supramolecular chemistry. These compounds serve as building blocks for complex molecular assemblies (Schubert & Eschbaumer, 1999).
Polymer Functionalization
- Trimethylsilyl groups are utilized in the functionalization of polymers, such as in the quaternization of polystyrene-b-poly(2-vinylpyridine) films. This process introduces primary amine functionalities, expanding the application scope of these polymers (Ayyub, Ibrahim, & Kofinas, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
trimethyl(pyridin-2-ylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)8-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEDYVJWBRCEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343665 | |
| Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilylmethylpyridine | |
CAS RN |
17881-80-0 | |
| Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





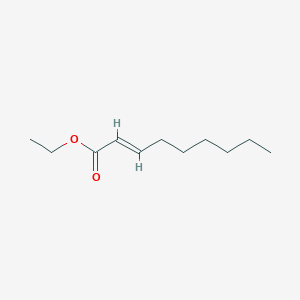
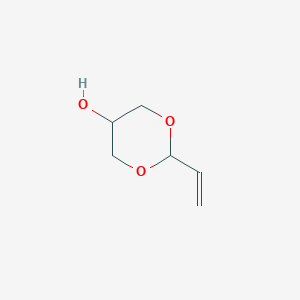
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
